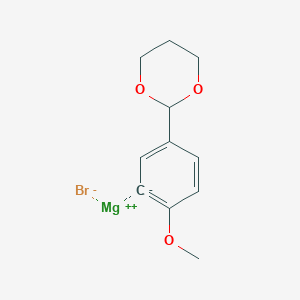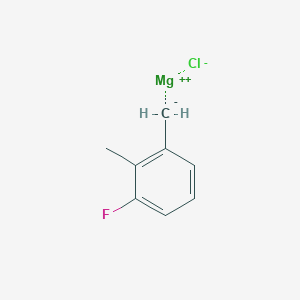
3-Fluoro-4-methoxybenzylmagnesium chloride 0.25 M in Tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-methoxybenzylmagnesium chloride 0.25 M in Tetrahydrofuran is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds by reacting with electrophiles. The compound is dissolved in tetrahydrofuran, a solvent that stabilizes the Grignard reagent and facilitates its reactions.
準備方法
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxybenzylmagnesium chloride is typically prepared by reacting 3-fluoro-4-methoxybenzyl chloride with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally, the reaction is performed at room temperature or slightly elevated temperatures.
Solvent: Tetrahydrofuran is used as the solvent due to its ability to stabilize the Grignard reagent.
Inert Atmosphere: Nitrogen or argon is used to maintain an inert atmosphere.
Industrial Production Methods
In industrial settings, the preparation of 3-Fluoro-4-methoxybenzylmagnesium chloride follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with systems to maintain an inert atmosphere and control temperature.
Automated systems: For the addition of reagents and solvents to ensure precise control over reaction conditions.
Purification: The product is often purified by distillation or crystallization to remove impurities.
化学反応の分析
Types of Reactions
3-Fluoro-4-methoxybenzylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common electrophiles.
Solvents: Tetrahydrofuran or diethyl ether.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Formed from substitution reactions.
科学的研究の応用
3-Fluoro-4-methoxybenzylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
作用機序
The mechanism of action of 3-Fluoro-4-methoxybenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
類似化合物との比較
Similar Compounds
4-Fluorobenzylmagnesium chloride: Similar structure but lacks the methoxy group.
4-Methoxybenzylmagnesium chloride: Similar structure but lacks the fluoro group.
Benzylmagnesium chloride: Lacks both the fluoro and methoxy groups.
Uniqueness
3-Fluoro-4-methoxybenzylmagnesium chloride is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The fluoro group can enhance the compound’s electrophilicity, while the methoxy group can provide steric hindrance and electronic effects that affect the reaction outcome.
特性
IUPAC Name |
magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FO.ClH.Mg/c1-6-3-4-8(10-2)7(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQKOOWQQHOAOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333899.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333901.png)


